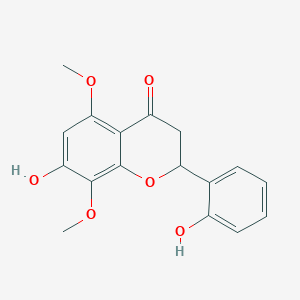
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is a boronic acid derivative with the molecular formula C17H26BFO2. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a trans-4-pentylcyclohexyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the following steps:
Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a series of reactions to introduce the boronic acid group.
Introduction of the Trans-4-Pentylcyclohexyl Group: This step involves the addition of the trans-4-pentylcyclohexyl group to the fluoro-substituted phenyl ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of palladium catalysts in the coupling reactions.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the fluoro-substituted phenyl ring.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenylboronic acids.
Applications De Recherche Scientifique
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has several scientific research applications, including:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its potential in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and trans-4-pentylcyclohexyl groups.
4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the trans-4-pentylcyclohexyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the fluoro and phenyl groups.
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both the fluoro-substituted phenyl ring and the trans-4-pentylcyclohexyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
163006-96-0 |
|---|---|
Formule moléculaire |
C17H26BFO2 |
Poids moléculaire |
292.1965432 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)
